molecular formula C10H17N3O2S B2897287 4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine CAS No. 1396844-46-4

4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine

Cat. No.: B2897287
CAS No.: 1396844-46-4
M. Wt: 243.33
InChI Key: KAFZCRFWYIFBDP-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine typically involves the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Attachment of the pyrazole to the piperidine ring: This step involves the alkylation of the piperidine ring with a pyrazole derivative, often using a base such as sodium hydride or potassium carbonate.

    Introduction of the methylsulfonyl group: This is usually done by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.

    Reduction: Reduced forms of the pyrazole or piperidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactivity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-4-yl)pyridine
  • 1-(methylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine
  • 4-(1H-pyrazol-1-yl)methyl-1-(methylsulfonyl)pyrrolidine

Uniqueness

4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole and piperidine rings, along with the methylsulfonyl group, makes it a versatile scaffold for various applications.

Properties

IUPAC Name

1-methylsulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-16(14,15)13-7-3-10(4-8-13)9-12-6-2-5-11-12/h2,5-6,10H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFZCRFWYIFBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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